cis-2-Decenoic acid

Catalog No.
S003257
CAS No.
15790-91-7
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Decenoic acid

CAS Number

15790-91-7

Product Name

cis-2-Decenoic acid

IUPAC Name

(Z)-dec-2-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8-

InChI Key

WXBXVVIUZANZAU-HJWRWDBZSA-N

SMILES

Array

solubility

Soluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils

Synonyms

2-decenoic acid, 2-decenoic acid, (E)-isomer, cis-2-decenoic acid

Canonical SMILES

CCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)O

The exact mass of the compound (Z)-2-decenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of 2-decenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

cis-2-Decenoic acid (CAS 15790-91-7) is a highly potent, unsaturated medium-chain fatty acid that functions as a primary diffusible signaling factor (DSF) naturally secreted by Pseudomonas aeruginosa. Unlike standard antimicrobial agents that rely on direct bactericidal mechanisms, this compound triggers a specific receptor-mediated signaling cascade that induces the dispersion of established biofilms and reverts dormant persister cells to a metabolically active, vulnerable state [1]. Commercially supplied as a high-purity liquid or in ethanol/DMSO solutions (soluble up to 20-30 mg/mL), it is a critical procurement target for researchers and formulators developing advanced medical device coatings, wound care adjuvants, and broad-spectrum anti-biofilm therapeutics .

Procuring generic medium-chain fatty acids, such as saturated decanoic acid, or relying on the more chemically stable trans-2-decenoic acid isomer, fundamentally fails to replicate the targeted biological activity of cis-2-decenoic acid. The specific cis conformation at the alpha-beta carbon position is strictly required for high-affinity binding to bacterial sensor kinases (such as DspS) that initiate the biofilm dispersion cascade[1]. While saturated analogs and trans isomers may exhibit mild, non-specific surfactant properties at millimolar concentrations, only the high-purity cis-isomer can trigger true phenotypic dispersion at nanomolar to low-micromolar levels [2]. Consequently, substitution with non-cis analogs results in a complete loss of signaling efficacy, rendering them useless for precision anti-biofilm formulations or persister cell eradication studies.

Nanomolar Biofilm Dispersion Potency vs. Structural Analogs

The biological signaling potency of cis-2-decenoic acid is highly dependent on its exact stereochemistry. When tested against P. aeruginosa PAO1 biofilms, exogenously added cis-2-decenoic acid induced complete microcolony dispersion at native concentrations as low as 1.0 to 2.5 nM[1]. In stark contrast, structural analogs such as trans-2-decenoic acid and fully saturated decanoic acid failed to induce comparable signaling-mediated dispersion at these trace concentrations, requiring significantly higher doses to exert any physical disruption[2].

Evidence DimensionMinimum concentration required for active biofilm microcolony dispersion
Target Compound Datacis-2-decenoic acid (active at 1.0 - 2.5 nM)
Comparator Or Baselinetrans-2-decenoic acid and decanoic acid (inactive at equivalent nanomolar signaling concentrations)
Quantified DifferenceOrders of magnitude higher potency for the cis-isomer in triggering the specific dispersion cascade
ConditionsP. aeruginosa PAO1 biofilm cultures grown in microtiter plates and continuous-culture flow cells

Ensures that buyers procure the exact stereoisomer required to trigger biological dispersion pathways at trace concentrations, avoiding the high-dose toxicity associated with generic surfactants.

Synergistic Eradication of Biofilm Biomass with Standard Antibiotics

cis-2-Decenoic acid functions as a potent adjuvant that reverts persister cells to an antimicrobial-susceptible state. In combinatorial assays, the addition of 310 nM of cis-2-decenoic acid alongside sub-inhibitory concentrations of standard antibiotics (e.g., ciprofloxacin) or disinfectants reduced total biofilm mass by approximately 80%[1]. Furthermore, against S. aureus and P. aeruginosa, combining cis-2-decenoic acid with agents like tetracycline or amikacin increased intracellular ATP leakage and membrane permeability by up to 8-fold compared to the antibiotic alone [2].

Evidence DimensionReduction of established biofilm mass and membrane permeability
Target Compound DataAntibiotic + 310 nM cis-2-decenoic acid (~80% reduction in mass; 8-fold permeability increase)
Comparator Or BaselineAntibiotic alone at sub-inhibitory concentrations (minimal reduction)
Quantified Difference~80% enhanced reduction in biofilm mass and up to 8-fold increase in membrane permeability
ConditionsEstablished multi-species biofilms treated with combinatorial therapies

Validates the compound as a high-value procurement target for formulating advanced antibiotic adjuvants that lower required dosing and combat multidrug-resistant biofilms.

Broad-Spectrum Cross-Kingdom Efficacy vs. Species-Specific Signals

While many diffusible signaling factors (DSFs) are highly species-specific (e.g., specific branched-chain variants in Xanthomonas), cis-2-decenoic acid demonstrates remarkable cross-kingdom efficacy. It has been quantitatively shown to induce dispersion and inhibit biofilm formation not only in its native P. aeruginosa, but also across diverse Gram-positive bacteria (e.g., S. aureus), other Gram-negative strains (E. coli), and even fungal pathogens like Candida albicans at low micromolar ranges[1]. This broad-spectrum activity makes it significantly more versatile for mixed-species infection models than narrowly targeted autoinducers [2].

Evidence DimensionSpectrum of responsive microbial species
Target Compound Datacis-2-decenoic acid (active against Gram-positive, Gram-negative, and fungal biofilms)
Comparator Or BaselineSpecies-specific DSFs (e.g., 11-Me-C12:Δ2, largely restricted to native producers)
Quantified DifferenceDemonstrates cross-kingdom dispersion capability versus single-species restriction
ConditionsIn vitro biofilm dispersion assays across diverse clinical isolates

Allows R&D buyers to procure a single, versatile signaling molecule for broad-spectrum medical device coatings and polymicrobial infection models.

Active Eluting Agent for Medical Device and Implant Coatings

Due to its ability to prevent biofilm formation and disperse established microcolonies across multiple species, cis-2-decenoic acid is an ideal active ingredient for coating titanium implants, hydroxyapatite dental materials, and catheters [1]. Its nanomolar potency ensures that even low-concentration elution profiles remain biologically active without inducing local cytotoxicity.

Adjuvant Formulation for Persister Cell Eradication

Procured extensively in combinatorial antimicrobial research, cis-2-decenoic acid is used to lower the Minimum Biofilm Inhibitory Concentration (MBIC) of standard antibiotics. By reverting dormant persister cells to a metabolically active state, it synergizes with agents like ciprofloxacin and chlorhexidine, making it a critical precursor for advanced wound care and oral rinse formulations[2].

Benchmark Standard for Sensor Kinase and Chemoinformatics Assays

As the natively produced dispersion autoinducer in P. aeruginosa, high-purity cis-2-decenoic acid serves as the indispensable benchmark standard in high-throughput screening assays targeting DspS and other CHASE-domain sensor kinases [3]. It provides the necessary baseline for evaluating the binding affinity and dispersion efficacy of novel synthetic analogs.

Physical Description

Solid
Colourless liquid; Peach-orange, slightly waxy aroma
colourless liquid with a bitter odou

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 Da

Monoisotopic Mass

170.130679813 Da

Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg

Heavy Atom Count

12

Density

0.923-0.933
0.916-0.945

Appearance

Assay:≥95%A solution in ethanol

Melting Point

12.00 °C. @ 760.00 mm Hg

UNII

332T8TH7B1

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15790-91-7
3913-85-7

Wikipedia

Cis-2-Decenoic_acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Decenoic acid: ACTIVE

Dates

Last modified: 09-12-2023
[1]. Davies DG,Marques CN (2009) A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology 191, 1393-403

[2]. Gu W, Silverman RB.
Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B.
Tetrahedron Lett. 2011 Oct 19;52(42):5438-5440.


[3]. Petelska AD, Figaszewski ZA.
Interfacial tension of the lipid membrane formed from phosphatidylcholine-decanoic acid and phosphatidylcholine-decylamine systems.
J Membr Biol. 2011 May;241(2):103-8.

[4]. Kumar A, Singh S, Jain S, Kumar P.
Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives.
Acta Pol Pharm. 2011 Mar-Apr;68(2):191-204.


[5]. Naumowicz M, Petelska AD, Figaszewski ZA.
Impedance analysis of complex formation equilibria in phosphatidylcholine bilayers containing decanoic acid or decylamine.
Cell Biochem Biophys. 2011 Sep;61(1):145-55.

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